molecular formula C19H17NO4 B2509444 (Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-08-8

(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2509444
CAS No.: 868145-08-8
M. Wt: 323.348
InChI Key: XOCPBICRQPQRCL-YVLHZVERSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate”, compounds with similar structures have been synthesized through various methods. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have been synthesized and their structures confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been determined using single crystal X-ray diffraction studies .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This research synthesized derivatives like 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] as analogues of previously reported compounds. These compounds showed significant activity in inhibiting tetrabenazine-induced ptosis, a common property of most antidepressants, indicating their potential as central nervous system agents (Martin et al., 1981).

Chemical Synthesis and Transformations

  • Another study focused on the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, employing a compound similar in structure to the target molecule for the synthesis of a series of compounds with potential for further biological evaluation (Pirc et al., 2003).
  • Research into the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates explored the use of similar chemical frameworks to create new triazafulvalene systems, showcasing the versatility of these compounds in synthetic organic chemistry (Uršič et al., 2010).

Advanced Chemical Syntheses

  • A new condensation reaction for synthesizing carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols was developed using 2-methyl-6-nitrobenzoic anhydride with triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine. This research showcases the application of similar chemical structures in facilitating novel synthetic pathways for carboxylic esters, highlighting the compound's role in advancing synthetic methodologies (Shiina et al., 2002).

Future Directions

The future directions for research on “(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate” could include further studies on its synthesis, properties, and potential applications. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde have been studied for their potential as corrosion inhibitors , suggesting possible industrial applications for similar compounds.

Properties

IUPAC Name

methyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-20(2)14-7-4-12(5-8-14)10-17-18(21)15-11-13(19(22)23-3)6-9-16(15)24-17/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCPBICRQPQRCL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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